Cas no 2137824-69-0 (4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide)

4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide Chemical and Physical Properties
Names and Identifiers
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- 2137824-69-0
- 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
- EN300-739200
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- Inchi: 1S/C12H21N3OS/c1-4-14-17(16,15-9-10(2)3)12-7-5-11(13)6-8-12/h5-8,10H,4,9,13H2,1-3H3,(H,14,15,16)
- InChI Key: DUXHKAOVRRFJNO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(NCC)(=NCC(C)C)=O
Computed Properties
- Exact Mass: 255.14053348g/mol
- Monoisotopic Mass: 255.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 75.9Ų
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739200-0.05g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 0.05g |
$1549.0 | 2025-03-11 | |
Enamine | EN300-739200-2.5g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 2.5g |
$3611.0 | 2025-03-11 | |
Enamine | EN300-739200-5.0g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 5.0g |
$5345.0 | 2025-03-11 | |
Enamine | EN300-739200-0.1g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 0.1g |
$1623.0 | 2025-03-11 | |
Enamine | EN300-739200-0.5g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 0.5g |
$1770.0 | 2025-03-11 | |
Enamine | EN300-739200-10.0g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 10.0g |
$7927.0 | 2025-03-11 | |
Enamine | EN300-739200-1.0g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 1.0g |
$1844.0 | 2025-03-11 | |
Enamine | EN300-739200-0.25g |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide |
2137824-69-0 | 95.0% | 0.25g |
$1696.0 | 2025-03-11 |
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
Research Brief on 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS: 2137824-69-0)
In recent years, the compound 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS: 2137824-69-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonoimidamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. The unique structural features of this compound, including its sulfonoimidamide moiety, contribute to its biological activity and make it a valuable candidate for further investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory activity against bacterial sulfonamide-resistant enzymes, suggesting its potential as a next-generation antimicrobial agent. The study utilized X-ray crystallography to reveal the compound's binding mode within the enzyme active site, providing critical insights for structure-based drug design.
Another significant advancement comes from a 2024 Nature Chemical Biology publication that explored the compound's application in cancer therapy. Researchers found that 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide exhibits selective cytotoxicity against certain cancer cell lines by modulating key signaling pathways. The study employed advanced proteomics and metabolomics approaches to characterize the compound's mechanism of action, revealing its ability to disrupt cancer cell metabolism through targeted protein interactions.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide. A 2023 Organic Process Research & Development paper described an improved synthetic route that enhances yield while reducing environmental impact. The new methodology employs green chemistry principles and catalytic processes, making large-scale production more feasible for potential clinical applications.
Pharmacokinetic studies of 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide have also progressed significantly. Recent preclinical investigations reported in Drug Metabolism and Disposition (2024) demonstrated favorable absorption and distribution profiles in animal models, with particular emphasis on its ability to cross biological barriers relevant to target diseases. These findings support further development of this compound as a potential therapeutic agent.
Looking forward, the research community anticipates several key developments related to 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide. Current clinical trial registrations indicate planned Phase I studies for its antimicrobial applications, while additional preclinical work continues to explore its potential in other therapeutic areas. The compound's versatility and demonstrated biological activity suggest it may serve as a valuable scaffold for the development of multiple therapeutic candidates in the coming years.
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